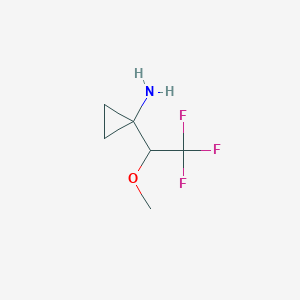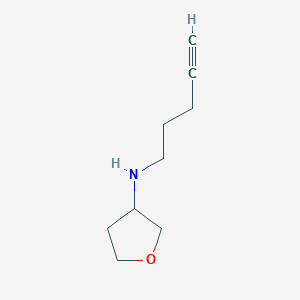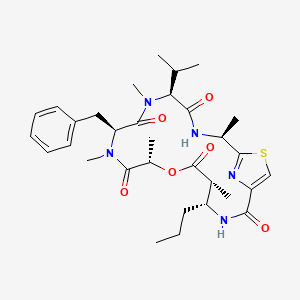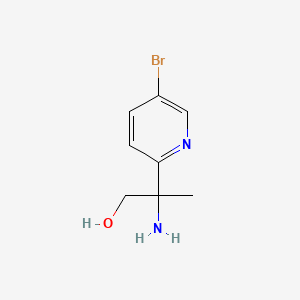![molecular formula C7H11NO2 B15279127 Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
Methyl 5-azaspiro[2.3]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-azaspiro[2.3]hexane-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a spirocyclic framework, which consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the structure. The presence of the spirocyclic system imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, with an amine. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial processes often employ robust and scalable reaction conditions, with an emphasis on safety, efficiency, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-azaspiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5-azaspiro[2.3]hexane-1-carboxylate has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers have explored the biological activities of this compound and its derivatives.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Similarly, its interaction with cellular receptors may trigger signaling pathways that result in anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-azaspiro[2.3]hexane-1-carboxylate can be compared with other spirocyclic compounds, such as:
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate: This compound has a similar spirocyclic structure but differs in the ester group attached to the spirocyclic system.
Spiro[cyclopropane-1,2’-steroids]: These compounds contain a spirocyclic cyclopropane ring fused to a steroid framework.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl 5-azaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)5-2-7(5)3-8-4-7/h5,8H,2-4H2,1H3 |
InChI-Schlüssel |
BHGAPEBTCXXWNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC12CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)


![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)

![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)


![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)



